(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl (2S)-2-carbamoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHEBMEQXMRQL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426216 | |
| Record name | cbz-l-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34079-31-7 | |
| Record name | cbz-l-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-N-Cbz-prolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a benzyl group and a carbamoyl group attached to it. Its chemical structure can be represented as follows:
This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant potential as an enzyme inhibitor , particularly targeting cholinesterases. Cholinesterase inhibitors are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's disease, where enhancing cholinergic function can improve cognitive abilities.
Enzyme Inhibition Studies
A series of studies have demonstrated the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have shown moderate inhibitory effects, with IC50 values indicating the concentration required for 50% inhibition. The most potent derivatives in the same class achieved IC50 values comparable to established drugs like rivastigmine:
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| Benzyl (2S)-2-(2-chlorophenyl)carbamoylpyrrolidine-1-carboxylate | 46.35 | AChE |
| Benzyl (2S)-2-(4-bromophenyl)carbamoylpyrrolidine-1-carboxylate | 27.38 | BChE |
These findings suggest that structural modifications can significantly influence the inhibitory potency against cholinesterases, highlighting the importance of molecular design in drug development.
The mechanism of action for this compound involves interactions with specific molecular targets, primarily enzymes involved in neurotransmission. The compound's functional groups facilitate hydrogen bonding and hydrophobic interactions, which are crucial for modulating target activity. The inhibition of AChE and BChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Case Studies and Research Findings
Several studies have characterized the biological activity of this compound and its derivatives:
- In Vitro Evaluation : A study involving a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates demonstrated their ability to inhibit AChE and BChE in vitro. The compounds were screened against human monocytic leukemia THP-1 cells to assess cytotoxicity, revealing insignificant toxicity levels across the board .
- Comparative Analysis : The structure–activity relationship (SAR) analysis highlighted how variations in substituents on the phenyl ring affected inhibitory potency. For instance, compounds with ortho-brominated substitutions exhibited greater selectivity towards BChE compared to AChE .
- Molecular Docking Studies : Molecular docking studies provided insights into how these compounds interact at the active sites of cholinesterases, suggesting that specific structural features are critical for effective binding and inhibition .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Structural Analysis and Functional Differences
In contrast, the cyano-ethyl substituent in 1184919-19-4 enhances electrophilicity, making it suitable for nucleophilic addition reactions. The 4-formylphenyl group in 1207455-77-3 provides a reactive aldehyde moiety for further derivatization (e.g., Schiff base formation), while the bulky 2-amino-3-carbamoylphenyl group in 912444-71-4 may influence steric hindrance during API synthesis.
Stereochemical Considerations :
- Both 35010-96-9 and 64030-42-8 exhibit S-configuration at the pyrrolidine ring, critical for enantioselective interactions in drug discovery. The R-configuration in 1184919-19-4 highlights the role of stereochemistry in modulating reactivity or biological activity.
Molecular Weight and Applications :
Key Research Findings
- Synthetic Utility: The carbamoyl group in 35010-96-9 facilitates peptide coupling reactions, while the cyano group in 1184919-19-4 is advantageous for click chemistry or nitrile hydrolysis.
Q & A
Q. What are the recommended synthetic routes for (S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves protecting the pyrrolidine ring with a benzyloxycarbonyl (Cbz) group. A common route starts with N-Cbz-L-proline, which is activated using coupling agents like HATU or DCC, followed by reaction with ammonia to form the carbamoyl group. Key steps include:
- Activation : Use HATU or DCC in anhydrous DMF to minimize side reactions .
- Stereochemical Control : Maintain low temperatures (0–5°C) during coupling to preserve the (S)-configuration .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >98% purity .
Optimization involves adjusting solvent polarity, reaction time, and stoichiometry of ammonia to suppress hydrolysis by-products.
Q. How should researchers handle safety protocols when working with this compound, given limited toxicological data?
- Methodological Answer : Adopt precautions for analogous benzyl-protected pyrrolidine derivatives:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, irrigate with saline solution and consult an ophthalmologist .
Store in airtight containers at 2–8°C, away from oxidizers and moisture .
Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?
- Methodological Answer : Combine multiple techniques:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers; retention time comparison against a racemic mixture confirms enantiopurity .
- NMR Spectroscopy : Analyze -NMR coupling constants (e.g., -values for pyrrolidine protons) and NOESY correlations to verify stereochemistry .
- X-ray Crystallography : Resolve crystal structures via SHELXL (for small molecules) to unambiguously assign configuration .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement of this compound derivatives?
- Methodological Answer : Address discrepancies using:
- Twinned Data Handling : In SHELXL, apply the TWIN command and HKLF 5 format for twin-law refinement .
- Cross-Validation : Compare anisotropic displacement parameters (ADPs) from WinGX with DFT-optimized geometries to identify overfitting .
- Supplementary Spectroscopy : Validate bond lengths/angles using -NCP/MAS NMR for solid-state conformation .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for pyrrolidine-carboxylate derivatives like this compound?
- Methodological Answer : Systematic SAR studies involve:
- Functional Group Modifications : Replace the benzyl group with substituted aryl rings (e.g., fluoro, nitro) to assess electronic effects on bioactivity .
- Stereoisomer Synthesis : Compare (S)- vs. (R)-configurations using Mitsunobu reactions to evaluate stereochemical impact .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., fibroblast activation protein) to correlate substituents with IC values .
| Derivative | Modification | Bioactivity (IC, nM) |
|---|---|---|
| Parent | None | 120 ± 5 |
| 4-Fluoro | Fluorine at pyrrolidine 4-position | 45 ± 3 |
| N-Methyl | Methylated carbamoyl group | >500 (inactive) |
Q. How can high-resolution mass spectrometry (HRMS) and multi-dimensional NMR be integrated to characterize degradation products of this compound under stressed conditions?
- Methodological Answer : Follow this workflow:
- Stress Testing : Expose the compound to heat (60°C), UV light, or acidic/basic conditions (0.1 M HCl/NaOH, 24 hr) .
- HRMS Analysis : Use Q-TOF instruments (ESI+) to identify degradation fragments (e.g., m/z 265.1284 for debenzylated pyrrolidine) .
- NMR Elucidation : Perform --HSQC and HMBC to map degradation pathways (e.g., hydrolysis of the carbamate group confirmed by loss of benzyl carbonyl signal at δ 167 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
